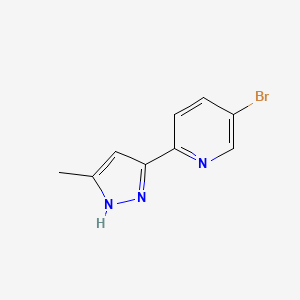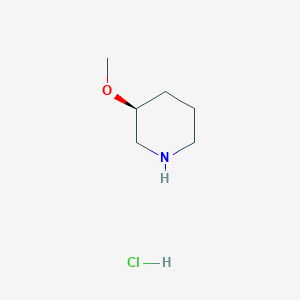
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine
Übersicht
Beschreibung
2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, or 2-ISNBM, is an organic compound with a variety of uses in the field of scientific research. It is a colorless liquid that has a boiling point of 98.5 °C and a melting point of -21 °C. 2-ISNBM is used in synthesis, as a reagent, and as a tool for studying biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Zinc and Cobalt Complexes in Enzyme Modeling : Research has shown that zinc and cobalt complexes derived from ligands related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine can serve as structural models for enzyme active sites, specifically phosphatases. These complexes mimic the enzyme-like coordination environment and distances, providing insights into enzyme functioning and design (Schnieders et al., 2008).
Inhibition of Nucleoside Transport Proteins : A study has demonstrated the potential of certain compounds, including those related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in inhibiting nucleoside transport proteins. This inhibition is relevant for understanding cellular transport mechanisms and for drug development (Tromp et al., 2005).
Neurochemical Pharmacology of Psychoactive Compounds : Investigations into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines have revealed the significance of such compounds, including derivatives of (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in understanding the action mechanisms of psychoactive drugs (Eshleman et al., 2018).
Molecular Electronic Devices : The application of molecules containing nitroamine redox centers, related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been explored in molecular electronic devices. These molecules have shown promising results like negative differential resistance, which is significant in the development of advanced electronic materials (Chen et al., 1999).
MAO-B Inhibitory Evaluation and Computational Studies : Research on 6-nitrobenzothiazole-derived semicarbazones, which are chemically related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been conducted to explore their inhibition of monoamine oxidase B (MAO-B). This is relevant for treating neurological disorders (Tripathi et al., 2013).
Eigenschaften
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)16-11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMYETXVVAKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



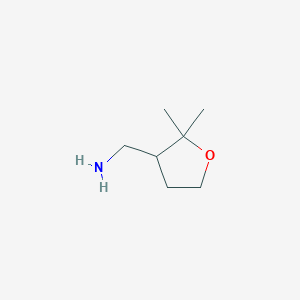


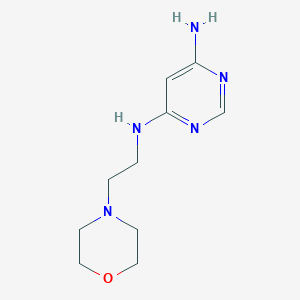

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)

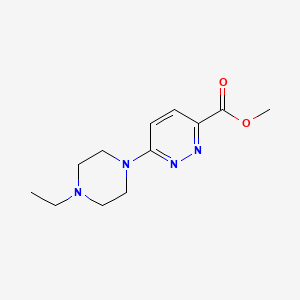



![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
